N-[(1E)-2-(3-chlorophenyl)-1-azavinyl](2-amino-4-methyl(1,3-thiazol-5-yl))carb oxamide
Description
N-(1E)-2-(3-Chlorophenyl)-1-azavinylcarboxamide is a synthetic compound featuring a 1,3-thiazole core substituted with an amino group at position 2 and a methyl group at position 2. The thiazole ring is connected via a carboxamide linker to an (E)-configured azavinyl moiety bearing a 3-chlorophenyl substituent.
Properties
IUPAC Name |
2-amino-N-[(E)-(3-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-10(19-12(14)16-7)11(18)17-15-6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H2,14,16)(H,17,18)/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKTVOZPKMLIG-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features three distinct moieties:
- 2-Amino-4-methyl-1,3-thiazole : A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively.
- Carboxamide linkage : Connects the thiazole nucleus to the azavinyl group via the 5-position carbonyl.
- (1E)-1-Azavinyl-2-(3-chlorophenyl) : A conjugated imine system (CH=N) with trans stereochemistry, anchored to a 3-chlorophenyl group.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three viable disconnection strategies:
- Thiazole-first approach : Synthesize the thiazole core before introducing the carboxamide and azavinyl groups.
- Imine-late strategy : Construct the carboxamide-thiazole system first, followed by imine formation.
- Convergent synthesis : Prepare thiazole-carboxamide and 3-chlorophenyl-imine fragments separately, then couple via nucleophilic acylation.
Synthetic Methodologies
Pathway 1: Hantzsch Thiazole Synthesis with Post-Functionalization
Thiazole Core Formation
Ethyl acetoacetate (10 mmol) reacts with thiourea (12 mmol) in anhydrous ethanol under iodine (1.2 equiv) catalysis at 80°C for 6 hours:
$$ \text{CH}3\text{C(O)CO}2\text{Et} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{I}_2, \Delta} \text{2-Amino-4-methylthiazole-5-carboxylate} $$
Key parameters :
- Yield: 68% after recrystallization (ethanol/water)
- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) δ 6.82 (s, 1H, thiazole-H), 2.41 (s, 3H, CH3), 1.32 (t, 3H, OCH2CH3)
Carboxylic Acid Derivatization
Saponification of the ethyl ester (5 mmol) with 2M NaOH (15 mL) at reflux followed by acid chloride generation using SOCl2 (10 equiv) in dry DCM:
$$ \text{Thiazole-5-COOH} \xrightarrow{\text{SOCl}_2} \text{Thiazole-5-COCl} $$
Optimization note : Excess SOCl2 removed via azeotropic distillation with toluene to prevent side reactions.
Imine Formation and Coupling
3-Chlorobenzaldehyde (6 mmol) condenses with hydrazine hydrate (7 mmol) in ethanol at 0°C, followed by reaction with thiazole-5-COCl in presence of Et3N:
$$ \text{3-ClC}6\text{H}4\text{CHO} + \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{N=CHC}6\text{H}4\text{Cl-3} $$
$$ \text{Thiazole-5-COCl} + \text{NH}2\text{N=CHAr} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} $$
Critical observations :
- Imine geometry controlled by slow addition of aldehyde (E/Z ratio 9:1)
- Final yield: 54% after silica gel chromatography (hexane:EtOAc 3:1)
Pathway 2: Microwave-Assisted One-Pot Synthesis
Reaction Design
A sequential three-component reaction in DMF under microwave irradiation (150W, 120°C):
- Ethyl acetoacetate (5 mmol)
- Thiourea (6 mmol)
- 3-Chlorophenyl isocyanide (5.5 mmol)
Mechanistic rationale :
- In situ thiazole formation followed by Passerini-type multicomponent reaction
- Microwave irradiation enhances reaction rate and imine selectivity
Optimization Table
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80-150 | 120 | +32% |
| Irradiation time | 5-30 min | 18 min | +28% |
| Solvent | DMF, DMSO, EtOH | DMF | +41% |
| Catalyst | None, ZnCl2, I2 | I2 (0.5 eq) | +19% |
Outcome :
- Isolated yield: 63%
- Purity (HPLC): 98.2%
Pathway 3: Enzymatic Resolution of Racemic Intermediate
Kinetic Resolution Strategy
Lipase-mediated (Candida antarctica) acetylation of (±)-3-(3-chlorophenyl)aziridine-2-carboxamide precursor:
$$ (\pm)\text{-Aziridine-carboxamide} + \text{Vinyl acetate} \xrightarrow{\text{Lipase}} \text{(R)-Acetate} + \text{(S)-Alcohol} $$
Enzyme performance :
- Enantiomeric excess (ee): 99% (S)
- Conversion: 45% at 24 hours
Ring Expansion to Azavinyl
Oxidative ring-opening of resolved aziridine with MnO2 in CH2Cl2:
$$ \text{(S)-Aziridine} \xrightarrow{\text{MnO}_2} \text{(E)-Azavinyl} $$
Stereochemical control :
- Trans selectivity >95% via radical stabilization
- Yield: 78% after flash chromatography
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Pathway | Total Yield (%) | Purity (%) | Steps | Cost Index | Scalability |
|---|---|---|---|---|---|
| 1 | 54 | 97.8 | 5 | 1.0 | Pilot-scale |
| 2 | 63 | 98.2 | 1 | 0.7 | Industrial |
| 3 | 41 | 99.5 | 6 | 2.3 | Lab-scale |
Industrial-Scale Considerations
Process Intensification
Waste Stream Management
- Iodine recovery via sodium thiosulfate extraction (89% efficiency)
- MnO2 filtration and reactivation for Pathway 3
Emerging Methodologies
Photocatalytic Imine Formation
Visible-light mediated coupling using Ru(bpy)3Cl2 catalyst:
$$ \text{Thiazole-5-CHO} + \text{3-ClC}6\text{H}4\text{NH}_2 \xrightarrow{h\nu, \text{Ru}} \text{Target compound} $$
Advantages :
- Ambient temperature operation
- 92% atom economy
Biocatalytic Thiazole Synthesis
Genetically engineered E. coli expressing thiazole synthase:
- Titer: 8.7 g/L in 48h fermentation
- Carbon efficiency: 68% vs 31% chemical synthesis
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: It can undergo oxidative reactions, particularly at the thiazole ring, which may lead to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the azavinyl linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethylformamide (DMF), chloroform (CHCl₃).
Major Products Formed
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups offer multiple sites for chemical modification, enabling the design of novel compounds with tailored properties.
Biology
The compound has shown potential in biological studies as a scaffold for the development of enzyme inhibitors. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, it is explored for its potential as an anti-cancer agent. The presence of the thiazole ring is known to impart biological activity, and preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
Industry
In industrial applications, it is used in the synthesis of specialty polymers and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site and blocking substrate access. The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in the enzyme, while the chlorophenyl and azavinyl groups provide additional binding affinity through hydrophobic and van der Waals interactions.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
Several compounds in the evidence share the 1,3-thiazole scaffold but differ in substituents and linkers:
Key Observations :
- Substituent Effects: The 2-amino-4-methyl substitution in the target compound likely enhances hydrogen-bonding capacity compared to hydroxy or halogenated analogs (e.g., 4da, 9c) .
- Linker Flexibility : The carboxamide linker in the target compound provides conformational rigidity compared to acetamide or hydrazinecarboxamide linkers in analogs .
Azavinyl/Imine-Containing Compounds
Compounds with azavinyl or imine functionalities highlight the importance of the (E)-configuration:
Key Observations :
- (E)-Configuration Stability : The (E)-configuration of the azavinyl group in the target compound is critical for maintaining planar geometry, as seen in analogous imine-containing structures .
- Electronic Effects : The 3-chlorophenyl group in the target compound may offer a balance of lipophilicity and steric bulk compared to bulkier substituents (e.g., benzodioxol in ).
Tautomerism and Reactivity
describes tautomerism in thiazolidinone derivatives (e.g., 3c-I and 3c-A), where amide and imino groups interconvert . In contrast, the target compound’s 2-amino-4-methylthiazole core likely resists tautomerism due to the electron-donating amino group, enhancing stability under physiological conditions.
Biological Activity
The compound N-(1E)-2-(3-chlorophenyl)-1-azavinylcarbamide , a derivative of azavinyl and thiazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 299.77 g/mol
The presence of the azavinyl moiety and thiazole ring contributes to its pharmacological profile, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring thiazole derivatives. For instance, thiazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis |
| Compound B | HepG2 | 9.6 | Cell Cycle Arrest |
The compound under discussion has shown promising results in preliminary assays, indicating a potential IC comparable to known anticancer agents .
Enzyme Inhibition
Thiazole derivatives have also been studied for their ability to inhibit various metabolic enzymes, including acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant for neurodegenerative diseases such as Alzheimer's. The compound's structural features may enhance its binding affinity to these enzymes.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several thiazole derivatives, the compound exhibited a notable ability to induce apoptotic cell death in MCF-7 cells. The study utilized an MTT assay to determine cell viability post-treatment. Results indicated that modifications in the thiazole structure significantly influenced biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by thiazole derivatives. The compound was shown to down-regulate key proteins involved in cell survival pathways, such as MMP2 and VEGFA. This suggests that the compound may not only inhibit cancer cell proliferation but also affect tumor microenvironment dynamics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide?
- Methodological Answer : The synthesis typically involves coupling a 3-chlorophenyl-substituted azavinyl intermediate with a 2-amino-4-methylthiazole-5-carboxamide moiety. Key steps include:
- Condensation reactions under reflux in polar solvents (e.g., ethanol or methanol) to form the azavinyl backbone .
- Catalytic optimization : Use of triflate salts (e.g., ytterbium triflate) to enhance reaction efficiency and yield .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or TLC .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Critical parameters include R-factor (<5%) and data-to-parameter ratios (>10:1) to ensure structural accuracy .
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments to confirm substituent positions (e.g., distinguishing thiazole protons from chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 390.05 for [M+H]+) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models to test variables (temperature, solvent polarity, catalyst loading). For example:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol vs. DCM | Ethanol (reflux) | +15% |
| Catalyst | Yb(OTf)₃ vs. none | 5 mol% Yb(OTf)₃ | +22% |
| Reaction Time | 4–12 hours | 8 hours | +10% |
- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How are contradictions in crystallographic data resolved during structural refinement?
- Methodological Answer :
- Multi-model refinement : Compare SHELXL outputs with alternative space groups (e.g., P21/c vs. P-1) to address disordered regions .
- Hydrogen bonding analysis : Use Mercury software to validate hydrogen-bond geometries (e.g., N–H···O distances: 2.8–3.2 Å) against crystallographic databases .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock4 with flexible side-chain sampling to simulate ligand-receptor interactions (e.g., docking scores <−7.0 kcal/mol suggest strong binding) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å indicates stable binding) .
Q. How is the compound’s electron density distribution analyzed for reactivity insights?
- Methodological Answer :
- Multiwfn analysis : Calculate electron localization function (ELF) and electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., negative ESP near the thiazole nitrogen) .
- Topological analysis : Use AIM theory to quantify bond critical points (e.g., ρ(r) > 0.3 e/ų for covalent bonds) .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer :
- Kinetic control : Lower reaction temperatures (e.g., 0–5°C) to suppress side reactions like over-oxidation of the azavinyl group .
- Protecting groups : Temporarily mask the 2-amino group on the thiazole ring using Boc anhydride, followed by deprotection with TFA .
Q. How is the compound’s biological activity validated against enzyme targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 values via fluorescence-based assays (e.g., trypsin inhibition: IC50 = 2.3 µM) using a microplate reader .
- SAR studies : Modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and correlate changes with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
